H3/H4 Receptor Affinity Profile of Immepip Dihydrobromide Versus Selective Analogs
Immepip dihydrobromide demonstrates a dual H3/H4 agonist profile with Ki values of 0.3 nM at H3 receptors and 2.7 nM at H4 receptors, yielding an H3:H4 selectivity ratio of approximately 9-fold [1]. In contrast, the N-methyl-substituted analog methimepip exhibits a 2000-fold selectivity for H3 over H4 (pKi = 9.0 at H3, with >10,000-fold selectivity over H1 and H2 receptors) [2]. The 4-pyridinyl analog immethridine displays a 300-fold selectivity for H3 over H4 (pKi = 9.07 at H3) [3]. Conversely, the selective H4 agonist VUF 8430 dihydrobromide shows a Ki of 31.6 nM at H4, with substantially weaker H3 affinity (Ki = 1 µM) [4].
| Evidence Dimension | Receptor binding affinity and subtype selectivity |
|---|---|
| Target Compound Data | Ki = 0.3 nM (H3), Ki = 2.7 nM (H4); H3:H4 selectivity ratio = 9 |
| Comparator Or Baseline | Methimepip: H3:H4 selectivity = 2000; Immethridine: H3:H4 selectivity = 300; VUF 8430: Ki = 31.6 nM (H4), Ki = 1 µM (H3) |
| Quantified Difference | Immepip's H3:H4 selectivity (~9-fold) is 222× lower than methimepip (2000-fold) and 33× lower than immethridine (300-fold); H4 affinity is 11.7× higher than VUF 8430 |
| Conditions | Radioligand binding assays using human recombinant receptors expressed in heterologous cell systems |
Why This Matters
Researchers must select between a dual H3/H4 agonist (immepip) versus highly subtype-selective tools (methimepip, immethridine, VUF 8430) based on whether the experimental goal requires simultaneous engagement of both receptor subtypes or isolated subtype interrogation.
- [1] ZFIN. Ki values are 0.3 and 2.7 nM respectively at H3 and H4 receptors. Induces shape change in eosinophils with an EC50 of 25 nM. View Source
- [2] Kitbunnadaj R, Hashimoto T, Poli E, et al. N-Substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. J Med Chem. 2005;48(6):2100-2107. View Source
- [3] Kitbunnadaj R, Zuiderveld OP, De Esch IJ, et al. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist. J Med Chem. 2004;47(10):2414-2417. View Source
- [4] Lim HD, Smits RA, Bakker RA, et al. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. J Med Chem. 2006;49(23):6650-6651. View Source
